5,7,8-Trimethoxycoumarin

描述

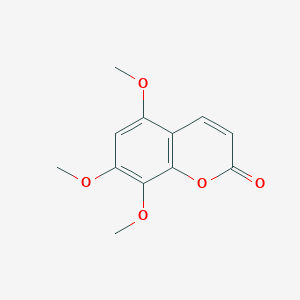

5,7,8-Trimethoxycoumarin is a chemical compound with the molecular formula C12H12O5This compound is notable for its three methoxy groups attached to the coumarin core, specifically at the 5, 7, and 8 positions .

准备方法

Synthetic Routes and Reaction Conditions: 5,7,8-Trimethoxycoumarin can be synthesized through various methods. One common approach involves the use of 2,4-dihydroxy-3,6-dimethoxybenzaldehyde as a starting material. This compound undergoes a series of reactions, including cyclization and methylation, to yield this compound . Another method involves the total synthesis from pyrogallol, which includes multiple steps such as methylation and cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

化学反应分析

Types of Reactions: 5,7,8-Trimethoxycoumarin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydrocoumarin derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted coumarins.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones .

科学研究应用

Biological Activities

Antiparasitic Activity:

Research indicates that 5,7,8-Trimethoxycoumarin exhibits significant antiparasitic properties. It has been shown to inhibit the proliferation of Trypanosoma cruzi and Leishmania amazonensis, with IC50 values of 25.5 μM and 57.7 μM, respectively . These findings suggest its potential as a therapeutic agent against Chagas disease and leishmaniasis.

Anti-inflammatory and Antioxidant Effects:

Studies have demonstrated that this compound possesses anti-inflammatory and antioxidant properties, making it a candidate for research in inflammatory diseases .

Potential Anti-HIV Activity:

Emerging evidence suggests that this compound may have anti-HIV activity. It has been included in studies exploring the mechanisms of coumarins against HIV, indicating its relevance in antiviral research .

Medicinal Chemistry

Drug Development:

The compound is being investigated for its potential use in developing drugs aimed at treating various diseases, including cancer and neurological disorders. Its structure-activity relationships are being studied to optimize efficacy and reduce toxicity .

Leukemia Treatment:

Research has explored the differentiation-inducing effects of coumarins on promonocytic leukemic cells. It was found that certain derivatives could inhibit cell growth and induce differentiation in leukemia models .

Industrial Applications

This compound is also utilized in various industries:

- Dyes and Fragrances: The compound's unique chemical properties make it suitable for use in dye production and as a fragrance component.

- Cosmetics: Its antioxidant properties are being explored for incorporation into cosmetic formulations to enhance skin protection.

Data Table: Summary of Biological Activities

Case Study 1: Antiparasitic Effects

A study conducted on the effects of this compound on Trypanosoma cruzi demonstrated a dose-dependent inhibition of parasite proliferation. The research highlighted the compound's mechanism of action involving interaction with key biomolecules necessary for parasite survival .

Case Study 2: Anti-HIV Mechanisms

In a review focusing on coumarins' anti-HIV activities, this compound was identified as a promising candidate due to its structural similarities with other known anti-HIV agents. The study emphasized the need for further exploration into its specific mechanisms of action against HIV .

作用机制

The mechanism of action of 5,7,8-Trimethoxycoumarin involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It modulates the activity of pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

相似化合物的比较

6,7,8-Trimethoxycoumarin: Similar in structure but with different methoxy group positions.

7-Hydroxy-6,8-dimethoxycoumarin (Isofraxidin): Contains hydroxyl and methoxy groups at different positions.

7-Hydroxy-6-methoxycoumarin (Scopoletin): Another coumarin derivative with different functional groups

Uniqueness: 5,7,8-Trimethoxycoumarin is unique due to its specific methoxy group arrangement, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

生物活性

5,7,8-Trimethoxycoumarin (C12H12O5) is a naturally occurring coumarin derivative found in various plant species, including Zanthoxylum ailanthoides and Metrodorea nigra. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic effects against various diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features three methoxy groups attached to the coumarin backbone. Its chemical structure can be represented as follows:

This unique substitution pattern contributes to its biological activity.

1. Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties. A study highlighted its effectiveness against HIV-1 by inhibiting reverse transcriptase activity. The compound was reported to have an effective concentration (EC50) of approximately 10.7 μM against HIV replication .

2. Antitumor Effects

The compound has shown promising results in cancer research. It was evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies .

3. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It inhibits the expression of inducible nitric oxide synthase (iNOS), which is often upregulated in inflammatory conditions. This inhibition suggests a potential role in managing inflammatory diseases .

4. Gastroprotective Effects

Recent studies have also explored the gastroprotective properties of this coumarin derivative. It was found to protect against gastric ulcers induced by HCl/ethanol and indomethacin in animal models. The gastroprotective activity was attributed to its ability to enhance mucosal defense mechanisms without significant toxicity .

Pharmacological Studies and Mechanisms

The pharmacological profile of this compound has been characterized through various studies:

- Mechanism of Action : The compound's antiviral action is primarily attributed to its ability to interact with viral enzymes such as reverse transcriptase. Molecular docking studies suggest that it binds effectively within the enzyme's active site .

- Toxicity Assessment : Toxicological evaluations indicate that this compound exhibits low acute oral toxicity in animal models and minimal effects on cytochrome P450 enzyme activity, suggesting a favorable safety profile for therapeutic applications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

常见问题

Basic Research Questions

Q. What are the recommended methods for isolating 5,7,8-Trimethoxycoumarin from natural sources?

- Methodology : The compound is commonly isolated via ethanol extraction followed by activity-guided fractionation using techniques like column chromatography. For example, it was isolated from Pterocaulon sphacelatum using an inhibition assay for poliovirus-induced cytopathic effects . Solvent systems with varying polarities (e.g., hexane-ethyl acetate gradients) are effective for purification. Structural confirmation requires NMR (¹H and ¹³C) and mass spectrometry (MS) .

Q. How should this compound be stored to maintain stability?

- Protocol : Store desiccated at -20°C in airtight vials to prevent moisture absorption and degradation. For short-term use (≤1 week), solutions in DMSO can be kept at 4°C, but long-term storage requires aliquoting at -20°C to avoid freeze-thaw cycles. Note that some sources recommend 2–8°C for solid forms, highlighting the need for stability testing under specific experimental conditions .

Q. What analytical techniques validate the purity of synthesized this compound?

- Quality Control : Use HPLC with UV detection (λ = 254–280 nm) and a C18 column (acetonitrile-water mobile phase). Purity >95% is achievable with retention times around 8–12 minutes. Cross-validate with ¹H NMR integration and high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 236.2 for C₁₂H₁₂O₅) .

Q. What solvents are suitable for dissolving this compound in vitro?

- Solubility Data : The compound dissolves in DMSO at 125 mg/mL (529.17 mM) with sonication and warming to 37°C. For biological assays, dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity. Chloroform and methanol are alternatives for non-aqueous applications .

Advanced Research Questions

Q. How does the methoxy substitution pattern influence the bioactivity of this compound compared to analogs?

- Structure-Activity Relationship (SAR) : Positional methoxy groups significantly affect potency. For example, 5,7,8-trimethoxy derivatives exhibit stronger anti-HRV-2 activity (IC₅₀ = 11.98 µM) than 5,6,7-trimethoxy analogs (IC₅₀ = 34.7 µM for AChE inhibition). The C-8 methoxy group enhances gastroprotective effects by reducing CYP3A4/2C9 interactions, as shown in rodent models .

Q. What experimental designs address contradictions in reported IC₅₀ values for antiviral activity?

- Data Reconciliation : Variations in IC₅₀ values (e.g., 11.98 µM vs. 3.19 µM for arborinine) may arise from assay conditions (cell lines, viral strains). Use standardized protocols:

- Pre-treat cells with the compound 1 hr pre-infection.

- Quantify viral load via plaque reduction or RT-qPCR.

- Include positive controls (e.g., ribavirin) and validate with dose-response curves .

Q. How can in silico screening optimize this compound derivatives for target specificity?

- Computational Strategy : Perform parallel pharmacophore screening against 2,208 targets to predict interactions. For example, virtual screening identified arborinine as a CB₂ receptor ligand (Ki = 7.4 µM), which was later confirmed experimentally. Use tools like AutoDock Vina for docking studies and SwissADME for pharmacokinetic profiling .

Q. What in vivo models best evaluate the gastroprotective efficacy of this compound?

- Animal Models : Use HCl/ethanol- or indomethacin-induced gastric ulcers in rats. Administer the compound orally (10–50 mg/kg) and compare lesion indices with rebamipide (standard drug). Assess acute toxicity via LD₅₀ testing in mice and monitor CYP enzyme activity to rule out drug-drug interactions .

Q. How do researchers resolve discrepancies in cytotoxicity profiles between in vitro and in vivo studies?

- Methodological Adjustments : In vitro cytotoxicity (e.g., CC₅₀ in Vero cells) may not predict in vivo safety. Conduct:

- Ames tests for mutagenicity.

- hERG assays for cardiac toxicity.

- Microsomal stability tests to assess metabolic clearance.

- 14-day subacute toxicity studies in rodents .

Q. What orthogonal techniques confirm the mechanism of action (MoA) of this compound?

属性

IUPAC Name |

5,7,8-trimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-14-8-6-9(15-2)12(16-3)11-7(8)4-5-10(13)17-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXSDYNQKVMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313133 | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60796-65-8 | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60796-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。